molecular formula C23H22N2O5S B3968299 ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3968299
M. Wt: 438.5 g/mol
InChI Key: BBTKHNUVFOYLIX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. Key structural features include:

  • Position 7: A phenyl group, contributing to steric bulk and π-π stacking interactions.
  • Position 3: A ketone group, which may participate in hydrogen bonding or tautomerism.

Crystallographic studies of related compounds (e.g., ) suggest the pyrimidine ring adopts a half-chair conformation, with substituents like the 3-fluorophenyl group occupying axial positions in analogs . This conformation impacts molecular packing and intermolecular interactions.

Properties

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-30-22(27)19-20(14-8-6-5-7-9-14)24-23-25(18(26)13-31-23)21(19)16-12-15(28-2)10-11-17(16)29-3/h5-12,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKHNUVFOYLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)CS2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out in isopropyl alcohol at room temperature under ultrasonic activation . Industrial production methods may involve similar multi-component reactions but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

The compound Ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine class, which has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that derivatives of thiazolopyrimidine exhibit cytotoxicity against different cancer cell lines. Research suggests that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate potential antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Material Science

The unique chemical structure of this compound allows for exploration in material science:

  • Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity.

Agricultural Chemistry

Research is ongoing into the use of thiazolopyrimidine derivatives as agrochemicals:

  • Pesticidal Activity : Compounds within this class are being studied for their potential use as pesticides due to their biological activity against pests.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialActivity against bacteria and fungi
PesticidalPotential efficacy against agricultural pests

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazolopyrimidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Screening

Research conducted at a pharmaceutical laboratory assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited notable inhibitory effects, suggesting its utility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 5: 2,5-Dimethoxyphenyl
7: Phenyl
2: Unsubstituted
C₂₄H₂₂N₂O₅S 450.51 Electron-rich aromatic systems; potential for C–H···O hydrogen bonding via methoxy groups.
ETHYL (2E)-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2-[(E)-3-PHENYLPROP-2-ENYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE 5: 4-Methylphenyl
2: (E)-3-Phenylallylidene
7: Methyl
C₂₇H₂₃N₂O₃S 463.55 Extended conjugation at position 2 (allylidene); increased hydrophobicity due to methyl groups.
ETHYL 5-(3-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE 5: 3-Fluorophenyl
2: 4-Fluorophenylmethylidene
7: Methyl
C₂₄H₁₉F₂N₂O₃S 477.48 Electron-withdrawing fluorine atoms; C–H···F and π–π stacking interactions (centroid distance: 3.76 Å).
(Z)-ETHYL 7-METHYL-2-((2-METHYL-1H-INDOL-3-YL)METHYLENE)-3-OXO-5-PHENYL-3,5-DIHYDRO-2H-THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE 2: (Z)-2-Methylindole-methylene
5: Phenyl
7: Methyl
C₂₆H₂₃N₃O₃S 457.54 Bulky indole substituent; potential for NH···O hydrogen bonding.

Substituent Effects on Electronic and Steric Properties

  • Electron-Donating vs. Fluorine substituents () introduce electronegativity, polarizing C–F bonds and facilitating weak hydrogen bonds (C–H···F) .
  • Conformational Flexibility :

    • The half-chair conformation of the pyrimidine ring (common in this family) is influenced by substituent bulk. For example, the indole group in may induce steric hindrance, altering ring puckering dynamics .

Crystallographic and Packing Behavior

  • Hydrogen Bonding :

    • The target compound’s methoxy groups may form C–H···O interactions, whereas fluorinated analogs () exhibit C–H···F bonds .
    • The indole-containing derivative () could engage in NH···O hydrogen bonds, absent in other analogs.
  • π–π Stacking :

    • The phenyl group at position 7 in the target compound and analog facilitates π–π interactions. In , stacking between 4-fluorophenyl groups (distance: 3.76 Å) stabilizes crystal ladders .

Research Findings and Implications

  • Synthetic Accessibility : Derivatives with allylidene () or indole groups () require multi-step syntheses, while the target compound’s methoxy-phenyl substituents may simplify preparation .
  • Crystallography Tools : Structures of these compounds are often resolved using SHELX software (), which aids in understanding conformation-property relationships .
  • Design Strategies : Optimizing substituents at positions 2 and 5 can modulate electronic properties, solubility, and intermolecular interactions for tailored applications.

Biological Activity

Ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H22N2O5S
Molar Mass438.5 g/mol
CAS Number347321-45-3
Density1.32 ± 0.1 g/cm³ (Predicted)
Boiling Point590.3 ± 60.0 °C (Predicted)
pKa-2.70 ± 0.60 (Predicted)

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl have shown significant activity against various cancer cell lines. A notable case study demonstrated that derivatives exhibited IC50 values in the low micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .

The biological activity is believed to stem from the compound's ability to inhibit specific enzymes involved in cancer progression. For example, some thiazolo-pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell proliferation . This inhibition can lead to decreased cancer cell viability and increased apoptosis.

Antimicrobial Activity

In addition to anticancer effects, ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl has displayed antimicrobial properties. Studies indicate that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . For example, one derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their anticancer activity. The compound exhibited potent cytotoxicity against several cancer cell lines with an IC50 value of approximately 6.2 µM against HCT-116 cells .
  • Antimicrobial Screening : Another research effort focused on screening thiazolo-pyrimidine derivatives for antibacterial properties. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like Gentamicin against various bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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